2,3-Dehydro-3,4-dihydro ivermectin

Leishmaniasis Drug Discovery Parasitology

2,3-Dehydro-3,4-dihydro ivermectin (CAS 1135339-49-9) is a semi-synthetic avermectin analog with a conjugated C2–C3 double bond, essential for anti-Leishmania amazonensis activity (IC50 13.8 µM promastigotes, 3.6 µM amastigotes). Substitution with unmodified ivermectin invalidates experimental models. Serves as EP Impurity I reference standard and SAR probe. Supply as high-purity diastereomeric mixture for validated research outcomes.

Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
Cat. No. B11938905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dehydro-3,4-dihydro ivermectin
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
InChIKeyAZSRBVAPBFWEGT-UQJGBDTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dehydro-3,4-dihydro Ivermectin: A Structurally Distinct Ivermectin Analog with Quantified Antileishmanial Activity and Defined Cytotoxicity Profile


2,3-Dehydro-3,4-dihydro ivermectin (CAS 1135339-49-9) is a semi-synthetic analog of the broad-spectrum antiparasitic macrocyclic lactone ivermectin, characterized by a C2-C3 double bond resulting from dehydrogenation of the 3,4-dihydro moiety . It is formally designated as Ivermectin EP Impurity I in the European Pharmacopoeia [1] and is utilized as a reference standard in pharmaceutical quality control [2]. Unlike ivermectin, which is a mixture of 22,23-dihydroavermectin B1a and B1b, this analog presents a distinct conjugated structure .

Why Direct Substitution with Ivermectin or Other Analogs is Not Scientifically Justifiable for Antileishmanial Research


The assumption that ivermectin and its analogs are interchangeable for antileishmanial research is contradicted by comparative in vitro data. While ivermectin exhibits activity against Leishmania species, its therapeutic window is constrained by off-target inhibition of mammalian P-type ATPases at similar micromolar concentrations, potentially limiting its utility [1]. The structural modification in 2,3-dehydro-3,4-dihydro ivermectin—specifically, the introduction of a C2-C3 double bond—has been shown in related analogs to significantly alter the selectivity profile against these host ATPases without necessarily compromising antiparasitic potency [1]. Therefore, selection of this specific compound is critical for studies aiming to decouple leishmanicidal activity from host cell toxicity.

2,3-Dehydro-3,4-dihydro Ivermectin: Quantitative Evidence for Antileishmanial Activity and Selectivity


Quantified Antileishmanial Activity Against Leishmania amazonensis: Promastigote and Amastigote IC50 Values

2,3-Dehydro-3,4-dihydro ivermectin demonstrates in vitro activity against both the promastigote (extracellular) and amastigote (intracellular) life stages of Leishmania amazonensis. This is quantified by IC50 values of 13.8 µM and 3.6 µM, respectively . This data provides a direct potency benchmark for this specific analog in a causative species of cutaneous leishmaniasis.

Leishmaniasis Drug Discovery Parasitology

In Vitro Selectivity Profile: Cytotoxicity Assessment in Murine Macrophages

The compound's effect on host cell viability was assessed in murine macrophages, yielding an IC50 of 65.5 µM . This value is significantly higher than its antileishmanial IC50 values, indicating a degree of selectivity for the parasite over the host cell in this in vitro model.

Cytotoxicity Selectivity Index Host Cell Toxicity

Inferred Advantage: Reduced Off-Target Inhibition of Mammalian P-Type ATPases Compared to Ivermectin

A related conjugated ivermectin analog, Δ2,3-ivermectin ethyl secoester, was shown to be nearly devoid of inhibitory activity against mammalian P-type ATPases (SERCA, Na+/K+-ATPase, H+/K+-ATPase) at concentrations up to 5 µM, in stark contrast to ivermectin, which potently inhibits these enzymes at similar low micromolar concentrations [1]. The structural modification of a C2-C3 double bond, which is the defining feature of 2,3-dehydro-3,4-dihydro ivermectin, is hypothesized to be a key contributor to this improved selectivity profile [1].

Target Selectivity ATPase Inhibition Safety Pharmacology

Regulatory Identity: Defined as Ivermectin EP Impurity I for Analytical Standardization

This compound is officially recognized as Ivermectin EP Impurity I in the European Pharmacopoeia [1]. As a characterized impurity, its procurement is essential for analytical method development, validation, and quality control testing of ivermectin active pharmaceutical ingredient (API) and finished dosage forms [2]. This provides a specific, non-research use case that distinguishes it from other ivermectin analogs.

Pharmaceutical Analysis Quality Control Reference Standard

Physicochemical Characterization: Defined Solubility Profile for In Vitro Assay Design

The compound is reported to be soluble in DMSO at 10 mM [1] and slightly soluble in chloroform and methanol . This solubility information is critical for preparing stock solutions for in vitro biological assays and ensures reproducibility.

Solubility Formulation Assay Development

Targeted Application Scenarios for 2,3-Dehydro-3,4-dihydro Ivermectin Based on Quantified Evidence


In Vitro Antileishmanial Drug Discovery and Lead Optimization

This compound serves as a structurally-defined starting point for medicinal chemistry campaigns targeting Leishmania amazonensis. Researchers can use its quantified in vitro potency (amastigote IC50 = 3.6 µM) and selectivity window over murine macrophages (~18-fold) as a benchmark for structure-activity relationship (SAR) studies. The class-level evidence suggesting reduced mammalian ATPase inhibition [1] makes it a particularly attractive scaffold for developing safer antileishmanial agents with an improved therapeutic index.

Pharmaceutical Quality Control and Impurity Profiling of Ivermectin API

Given its official designation as Ivermectin EP Impurity I [2], the primary industrial application for 2,3-dehydro-3,4-dihydro ivermectin is as a certified reference standard. It is essential for developing and validating HPLC or LC-MS methods to detect, quantify, and control the levels of this specific impurity in ivermectin drug substance and finished pharmaceutical products, ensuring compliance with European Pharmacopoeia monographs [3].

Mechanistic Studies on Ivermectin Analog Selectivity and Mammalian ATPase Interaction

The compound is a valuable tool for probing the molecular determinants of selectivity between parasite and mammalian targets. Comparative studies using 2,3-dehydro-3,4-dihydro ivermectin, ivermectin, and other analogs can help elucidate the structural features responsible for the unwanted inhibition of host P-type ATPases (e.g., Na+/K+-ATPase) [1]. Such research can provide a rational basis for designing next-generation antiparasitics with minimized off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dehydro-3,4-dihydro ivermectin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.